molecular formula C12H16F2N2 B7975344 (R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine

(R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine

Cat. No.: B7975344
M. Wt: 226.27 g/mol
InChI Key: AKZWIUJRYHLJKM-SECBINFHSA-N
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Description

(R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-difluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine typically involves multiple steps, starting with the preparation of the 2,3-difluorobenzyl moiety. One common approach is the reaction of 2,3-difluorobenzyl bromide with methylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or tetrahydrofuran, is essential to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reagents and products. Process safety measures, such as temperature control and pressure monitoring, are critical to ensure safe and efficient production.

Chemical Reactions Analysis

Types of Reactions: (R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, (R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential as a ligand for various receptors. Its interaction with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: The medical applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that could be beneficial in the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which (R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,3-Difluorobenzyl)piperazine

  • 3-Methylpiperazine

  • 2,3-Difluorobenzyl bromide

Uniqueness: (R)-1-(2,3-Difluorobenzyl)-3-methylpiperazine stands out due to its specific stereochemistry and the presence of both fluorine atoms and a methyl group on the piperazine ring. This combination of features contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3R)-1-[(2,3-difluorophenyl)methyl]-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-16(6-5-15-9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZWIUJRYHLJKM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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